molecular formula C9H8BrN3O B11735675 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine

3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11735675
M. Wt: 254.08 g/mol
InChI Key: BVXDCQGWQLDANF-UHFFFAOYSA-N
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Description

3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group attached to the oxadiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine typically involves the reaction of 3-bromobenzyl chloride with amidoxime under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Antimicrobial Activity

Oxadiazole derivatives, including 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine, have demonstrated promising antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study showed that certain 1,3,4-oxadiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL against resistant strains, outperforming standard antibiotics like chloramphenicol .

Anticancer Potential

The anticancer properties of oxadiazole compounds have been extensively studied. In particular, derivatives like this compound have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. One study reported IC50 values of 2.5 μM for MCF-7 cells when treated with specific oxadiazole derivatives . This suggests that these compounds could serve as potential leads for developing new cancer therapies.

Antioxidant and Anti-inflammatory Activities

Oxadiazole derivatives have also been evaluated for their antioxidant and anti-inflammatory properties. For example, certain compounds exhibited strong antioxidant activity with IC50 values significantly lower than those of standard antioxidants like ascorbic acid . Additionally, some derivatives demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets. For instance:

  • Cholinesterase Inhibition : Certain oxadiazoles act as reversible inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurological disorders like Alzheimer's disease .
  • DNA Gyrase Inhibition : The compound's structure allows it to target DNA gyrase, an enzyme critical for bacterial DNA replication. This mechanism is pivotal for the development of new antibacterial agents against multi-drug resistant bacteria .

Synthetic Approaches

The synthesis of this compound typically involves the cyclization of appropriate hydrazones or acylhydrazides with suitable electrophiles under controlled conditions. Various synthetic methodologies have been explored to enhance yield and purity while minimizing side reactions .

Case Studies and Research Findings

StudyFocusFindings
Ustabas et al. (2022)Synthesis of hybrid moleculesDeveloped oxadiazole derivatives with enhanced antibacterial and antiparasitic activities compared to standard treatments .
Bajaj et al. (2021)Anticancer activityReported significant cytotoxic effects against breast cancer cell lines with promising IC50 values .
Fang et al. (2020)Mechanistic studiesIdentified potential interactions with PD-L1/PD-1 pathways in cancer therapy .

Mechanism of Action

The mechanism of action of 3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromophenyl group can enhance binding affinity to certain molecular targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromophenyl methyl sulfone
  • 3-bromobenzylamine
  • 4-bromophenyl methyl sulfone

Uniqueness

3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The combination of the bromophenyl group and the oxadiazole ring makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of various enzymes and its anticancer properties.

Chemical Structure and Synthesis

The compound can be synthesized through multiple synthetic routes involving the reaction of 3-bromobenzyl derivatives with oxadiazole precursors. For instance, one method involves the acylation of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine with chloroacetyl chloride under basic conditions to yield various derivatives .

Enzyme Inhibition

  • Cholinesterase Inhibition :
    • The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate that derivatives of oxadiazoles exhibit dual inhibition of both cholinesterases with varying potency. For instance, some derivatives showed IC50 values ranging from 12.8 µM to over 500 µM for AChE and BChE, respectively .
    CompoundAChE IC50 (µM)BChE IC50 (µM)
    This compound33.9 - 40.1≥105
    Other derivatives12.8 - 99.253.05 - 89.97
  • Antioxidant Activity :
    • The presence of the oxadiazole moiety enhances antioxidant properties, which can protect against oxidative stress in biological systems .

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer activity against various cancer cell lines:

  • HepG2 Cells : One study reported that certain oxadiazole derivatives induced apoptosis in HepG2 liver cancer cells with an IC50 value of 35.58 µM. Flow cytometry analysis revealed increased cell cycle arrest in the G0/G1 phase and significant induction of early apoptosis .
    Cell LineCompoundIC50 (µM)Apoptosis Induction (%)
    HepG25a35.58Early: 19.61; Total: 35.28
    MCF-7Various0.12 - 2.78Induces apoptosis

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Enzyme Interaction : The compound acts as a reversible inhibitor of AChE by binding to the active site, leading to enhanced cholinergic activity which is beneficial in neurological disorders .
  • Induction of Apoptosis : In cancer cells, the compound promotes apoptosis through pathways involving p53 activation and caspase cleavage, suggesting its potential as an anticancer agent .

Case Studies

Several studies have focused on the biological evaluation of oxadiazole derivatives:

  • A study highlighted that compounds similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin against leukemia and breast cancer cell lines .

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13)

InChI Key

BVXDCQGWQLDANF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2=NOC(=N2)N

Origin of Product

United States

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